molecular formula C21H23NO4 B557408 Fmoc-L-norleucine CAS No. 77284-32-3

Fmoc-L-norleucine

Cat. No. B557408
CAS RN: 77284-32-3
M. Wt: 353.4 g/mol
InChI Key: VCFCFPNRQDANPN-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-norleucine is a leucine derivative . It is also known as N-(9-Fluorenylmethoxycarbonyl)-L-norleucine or (S)-2-(FMOC-amino)hexanoic acid . It is commonly used in laboratory chemicals .


Synthesis Analysis

Fmoc-L-norleucine is often used as a building block for solid phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .


Molecular Structure Analysis

The molecular formula of Fmoc-L-norleucine is C21H23NO4 . Its molecular weight is 353.41 g/mol .


Chemical Reactions Analysis

Fmoc-L-norleucine is used in peptide synthesis and protein engineering . It plays a pivotal role in modifying the structure and function of proteins, peptides, enzymes, and antibodies . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-L-norleucine appears as a white to off-white powder . It has a melting point of 140 - 146 °C .

Scientific Research Applications

“Fmoc-L-norleucine” is a chemical compound with the molecular formula C21H23NO4 . It is often used in research settings, particularly in the field of organic chemistry . The compound is typically white in color and comes in a powder form . It has a melting point between 140°C to 142°C .

  • Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine

    • Field: Organic Chemistry
    • Summary: Fmoc-L-norleucine has been used in the asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine . This process involves an alkylation reaction of a chiral glycine equivalent .
    • . The process involves the use of a new generation of chiral glycine equivalent (S)-4, prepared from commercially available ligand (S)-5 .
    • Results: The result is a convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine via an alkylation reaction with CF3(CH2)3I .
  • Peptide & Solid Phase Synthesis

    • Field: Biochemistry
    • Summary: Fmoc-L-norleucine is often used as a building block for peptide synthesis . It is particularly useful in solid-phase peptide synthesis (SPPS), a common method for peptide production .
    • Method: In SPPS, the Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . After the peptide chain is assembled, the Fmoc group can be removed to yield the final product .
    • Results: The specific results can vary depending on the exact experimental conditions and the peptide being synthesized .
  • Synthesis of Fluorinated Amino Acids

    • Field: Organic Chemistry
    • Summary: Fmoc-L-norleucine has been used in the synthesis of fluorinated amino acids, such as Fmoc-(S)-6,6,6-trifluoro-norleucine . These fluorinated amino acids have various applications in bio-medicinal studies and drug design .
    • Method: The synthesis involves an alkylation reaction of a chiral glycine equivalent .
    • Results: The result is a convenient preparation of Fmoc-(S)-6,6,6-trifluoro-norleucine via an alkylation reaction .
  • Peptide Synthesis

    • Field: Biochemistry
    • Summary: Fmoc-L-norleucine is often used as a building block for peptide synthesis . It is particularly useful in solid-phase peptide synthesis (SPPS), a common method for peptide production .
    • Method: In SPPS, the Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . After the peptide chain is assembled, the Fmoc group can be removed to yield the final product .
    • Results: The specific results can vary depending on the exact experimental conditions and the peptide being synthesized .

Safety And Hazards

Fmoc-L-norleucine should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Fmoc-L-norleucine has broad applications in the field of biochemistry and molecular biology . It contributes to the development of novel drugs with its applications in peptide synthesis, protein engineering, and the study of biomolecules . There is ongoing research into convenient asymmetric synthesis of Fmoc-L-norleucine .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCFPNRQDANPN-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426568
Record name Fmoc-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-norleucine

CAS RN

77284-32-3
Record name Fmoc-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-norleucine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-norleucine
Reactant of Route 3
Reactant of Route 3
Fmoc-L-norleucine
Reactant of Route 4
Reactant of Route 4
Fmoc-L-norleucine
Reactant of Route 5
Reactant of Route 5
Fmoc-L-norleucine
Reactant of Route 6
Reactant of Route 6
Fmoc-L-norleucine

Citations

For This Compound
25
Citations
R Vijay, PL Polavarapu - The Journal of Physical Chemistry A, 2012 - ACS Publications
… The sodium salt of FMOC-l-norleucine forms a gel at >0.2 M. Powder X-ray diffraction measurements indicated that these surfactants adopt bilayer structures. Three different chiroptical …
Number of citations: 24 pubs.acs.org
DA Wellings, E Atherton - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses standard Fmoc protocols. This chapter describes standard protocols for Fmoc solid-phase peptide synthesis. It discusses Fmoc-amino acid …
Number of citations: 369 www.sciencedirect.com
A Dryland, RC Sheppard - Tetrahedron, 1988 - Elsevier
Instrumentation and operating procedures are described for the continuous flow solid phase synthesis of peptides using fluorenylmethoxycarbonyl-amino add pentafluorophenyl esters. …
Number of citations: 57 www.sciencedirect.com
X Wang, L Peng, R Liu, B Xu… - The Journal of peptide …, 2005 - Wiley Online Library
… All 19 N α -Fmoc-d-amino acids (excluding cysteine), N α -Fmoc-l-norleucine (Nle), l-Asp and l-Ile, N α -acetyl (Ac)-Gly, Fmoc-OSu, N-allyloxycarbonyloxy succinimide (Alloc-Osu) were …
Number of citations: 66 onlinelibrary.wiley.com
DC Parmelee, TN Hoang, T Benjamin, S Sechi - Analytical biochemistry, 1994 - Elsevier
Noninterfering synthetic peptides have been designed that may be used as internal sequencing standards (ISS-1 and ISS-2) by placing them in an amino acid sequencer with the …
Number of citations: 1 www.sciencedirect.com
K Joyner, W Wang, YB Yu - Journal of fluorine chemistry, 2011 - Elsevier
The effect of column and eluent fluorination on the retention and separation of non-fluorinated amino acids and proteins in HPLC is investigated. A side-by-side comparison of …
Number of citations: 2 www.sciencedirect.com
CN Carrigan, B Imperiali - Analytical biochemistry, 2005 - Elsevier
Reversible lipid attachment was investigated as a means to deliver small peptides into cells. Two labile straight chain alkyl motifs were developed: a cysteine dodecane disulfide (Cdd) …
Number of citations: 60 www.sciencedirect.com
KH Gowd, TS Han, V Twede, J Gajewiak, MD Smith… - Biochemistry, 2012 - ACS Publications
Using molecular phylogeny has accelerated the discovery of peptidic ligands targeted to ion channels and receptors. One clade of venomous cone snails, Asprella, appears to be …
Number of citations: 23 pubs.acs.org
MD Fulton, LE Hanold, Z Ruan, S Patel… - Bioorganic & medicinal …, 2018 - Elsevier
… N-α-Fmoc-L-norleucine was used as a substitute for methionine residues. Before addition of the N-terminal PEG3 linker, ring closing metathesis (RCM) was performed on-resin at room …
Number of citations: 18 www.sciencedirect.com
S Hofmann, R Frank, E Hey-Hawkins… - Neuropeptides, 2013 - Elsevier
… The non-canonical amino acids Fmoc-l-norleucine, Fmoc-4-benzoyl-l-phenylalanine and Fmoc-piperidine-4-carboxylic acid (Fmoc-Inp-OH; Iris Biotech, Marktredwitz, Germany) were …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.